molecular formula C11H15NS B12602728 1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine CAS No. 917957-71-2

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine

Katalognummer: B12602728
CAS-Nummer: 917957-71-2
Molekulargewicht: 193.31 g/mol
InChI-Schlüssel: SNMPSNNBAXMXBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine is a chemical compound with a unique structure that includes a pyrrolidine ring and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine typically involves the reaction of 2-methylthiophene with a suitable pyrrolidine derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Wissenschaftliche Forschungsanwendungen

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic effects.

    Industry: It could be used in the development of new materials with unique properties, such as conductivity or stability.

Wirkmechanismus

The mechanism of action of 1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. This could include binding to receptors or enzymes, altering their activity, and leading to specific biological effects. The exact mechanism would depend on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine and thiophene derivatives, such as:

  • Pyrrolidine-2,5-dione
  • 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione

Uniqueness

1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness can make it particularly valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

917957-71-2

Molekularformel

C11H15NS

Molekulargewicht

193.31 g/mol

IUPAC-Name

1-[1-(2-methylthiophen-3-yl)ethenyl]pyrrolidine

InChI

InChI=1S/C11H15NS/c1-9(12-6-3-4-7-12)11-5-8-13-10(11)2/h5,8H,1,3-4,6-7H2,2H3

InChI-Schlüssel

SNMPSNNBAXMXBR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CS1)C(=C)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.